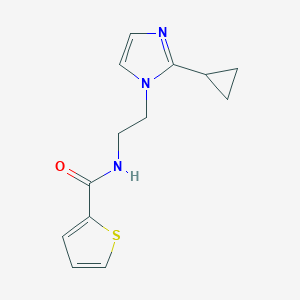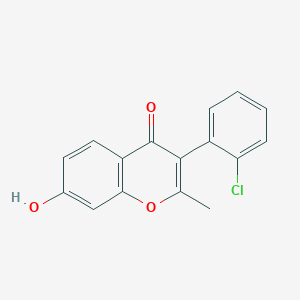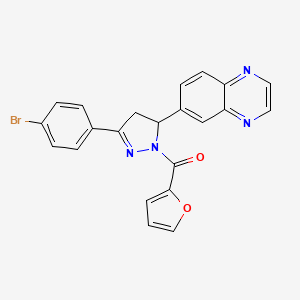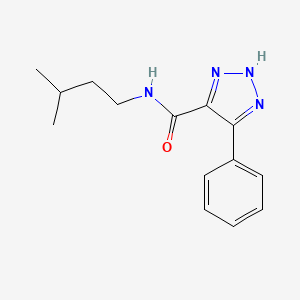
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a compound that falls within the broader class of chemicals involved in various synthetic and characterization studies. For instance, the development of novel synthesis methods for lignan conjugates through cyclopropanation demonstrates the potential antimicrobial and antioxidant activities of related compounds. Such studies showcase the compound's relevance in creating pharmacologically active agents with possible applications in treating infections and managing oxidative stress (Raghavendra et al., 2016). Additionally, research on ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, although not directly related, highlights the diverse synthetic routes explored for structurally similar compounds, underlining the chemical's significance in organic synthesis and drug development (Tang Li-jua, 2015).
Pharmacological Potential
The anti-rheumatic potential of compounds structurally similar to this compound, such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, has been studied. These compounds show significant antioxidant, analgesic, and anti-rheumatic effects, demonstrating the therapeutic capabilities of the chemical class in managing conditions like rheumatism (Sherif & Hosny, 2014).
Catalytic Applications
The versatility of imidazol-1-yl compounds as catalysts in chemical reactions, such as transesterification and acylation, has been explored. These studies shed light on the potential use of this compound in catalyzing similar reactions, offering insights into its applicability in synthetic organic chemistry (Grasa, Gueveli, Singh, & Nolan, 2003).
Antimicrobial and Antifungal Activities
Research on structurally analogous compounds, such as ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and its metal complexes, indicates potential antimicrobial and antifungal activities. These findings suggest that this compound could also possess similar biological activities, making it a candidate for further pharmacological studies (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(11-2-1-9-18-11)15-6-8-16-7-5-14-12(16)10-3-4-10/h1-2,5,7,9-10H,3-4,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBGOBXROSXWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)

![3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)


![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)

![2-(benzylthio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2675582.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)
![Spiro[3.4]octan-2-amine hydrochloride](/img/structure/B2675587.png)